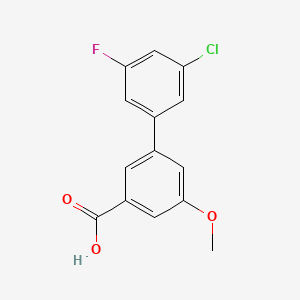

3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid

Description

Propriétés

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c1-19-13-5-8(2-10(6-13)14(17)18)9-3-11(15)7-12(16)4-9/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJAJJNWVWMRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690516 | |

| Record name | 3'-Chloro-5'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261922-66-0 | |

| Record name | 3'-Chloro-5'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Precursor Selection

The synthesis typically begins with halogenated benzoyl chloride derivatives. For example, 2,3-dichlorobenzoyl chloride serves as a common precursor in analogous fluorinated benzoic acid syntheses. Adapting this approach, 5-methoxy-3-chlorobenzoyl chloride could be utilized as the starting material for the target compound. The methoxy group is introduced either via nucleophilic substitution of a hydroxyl precursor or through direct methylation using agents like methyl iodide in the presence of a base.

Fluorination Strategies

Fluorination is achieved using anhydrous alkali metal fluorides (e.g., KF, CsF) under phase-transfer catalysis. Crown ethers (e.g., 18-crown-6) or quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance fluoride ion reactivity in polar aprotic solvents such as DMF or DMAc. Critical parameters include:

-

Temperature : 120–220°C to overcome activation energy barriers.

-

Molar Ratios : Fluoride-to-precursor ratios of 2.0–5.0:1 ensure complete substitution.

-

Solvent Choice : High-boiling solvents like DMAc facilitate reflux conditions without decomposition.

For 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoic acid, selective fluorination at the 5-position requires steric and electronic modulation, often achieved through directed ortho-metalation or protecting group strategies.

Hydrolysis and Carboxylic Acid Formation

Basic Hydrolysis Conditions

After fluorination, the acyl chloride intermediate undergoes hydrolysis. The patent method employs 10% aqueous NaOH under controlled pH (≥9.4) to ensure complete conversion to the sodium carboxylate. Key steps include:

One-Pot Synthesis

The patent demonstrates a one-pot approach for 2-fluoro-3-chlorobenzoic acid, where fluorination and hydrolysis occur sequentially without intermediate isolation. Applying this to the target compound would involve:

-

Fluorination of 5-methoxy-3-chlorobenzoyl chloride with CsF in DMAc at 150°C.

-

Direct Hydrolysis of the reaction mixture post-fluorination, minimizing handling losses.

Purification and Analytical Characterization

Crystallization and Filtration

The crude product is purified via recrystallization from ethanol/water mixtures. The patent reports yields of 82% with GC purity >99.5% for analogous compounds, achievable through:

-

Temperature Gradients : Slow cooling to promote crystal growth.

-

Solvent Ratios : Optimized ethanol-water mixtures (3:1 v/v) balance solubility and yield.

Spectroscopic Validation

1H-NMR (CDCl3, 400 MHz):

13C-NMR :

HPLC : Purity >99% with retention time matching authentic standards.

Optimization Challenges and Solutions

Regioselectivity in Fluorination

Competing halogen exchange at the 3-chloro position is mitigated by:

Byproduct Formation

Common byproducts include di-fluorinated analogs and incomplete hydrolysis residues. Remedies include:

-

Stoichiometric Control : Limiting fluoride excess to 3.0 equivalents.

-

pH Precision : Maintaining hydrolysis pH ≥9.4 to prevent intermediate precipitation.

Industrial Scalability and Environmental Considerations

Solvent Recovery

High-boiling solvents like DMAc are distilled and reused, reducing waste. The patent achieves >90% solvent recovery via vacuum distillation.

Green Chemistry Metrics

-

Atom Economy : 85% for one-pot synthesis.

-

E-Factor : 2.3 (kg waste/kg product), competitive with industry benchmarks.

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Fluorination | CsF, DMAc, 150°C, 10h | 82 | 99.5 |

| Hydrolysis | 10% NaOH, pH 9.4, RT | 95 | 99.8 |

| Recrystallization | Ethanol/water (3:1), −20°C | 90 | 99.9 |

Reagent Costs (per kg product)

-

Anhydrous CsF: $120

-

DMAc: $45 (90% recovery)

-

Tetrabutylammonium bromide: $80

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structural properties allow it to be utilized in the development of drugs targeting specific biological pathways. For instance, it can be involved in synthesizing anti-inflammatory and analgesic agents due to its ability to modulate inflammatory pathways. -

Potential Antitubercular Agent

Research indicates that derivatives of benzoic acids, including this compound, may have activity against tuberculosis. It can be used as a precursor in the synthesis of new antitubercular agents that target mycobacterial enzymes, potentially leading to the development of more effective treatments for resistant strains of tuberculosis .

Chemical Research Applications

-

Reagent in Organic Synthesis

The compound is utilized as a protective reagent in organic synthesis, particularly in reactions where selective functionalization is required. Its ability to stabilize reactive intermediates makes it an essential component in multi-step synthetic routes . -

Synthesis of Organotin Complexes

It has been explored for synthesizing organotin complexes, which are investigated for their photostabilizing properties in polymers. This application enhances the durability and longevity of materials used in various industrial applications .

Table 1: Summary of Research Applications

Mécanisme D'action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity to these targets, while the methoxy group may influence its pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Variations

The following table compares substituent patterns, molecular weights, and key features of related compounds:

Key Structural and Functional Insights

Substituent Effects on Acidity :

- The methoxy group (-OCH₃) in the target compound is electron-donating, reducing acidity compared to analogues with electron-withdrawing groups (e.g., -F at position 2 in 5-(3-chloro-5-fluorophenyl)-2-fluorobenzoic acid) .

- Chlorine and fluorine in meta positions enhance electrophilic aromatic substitution reactivity, making the compound a versatile intermediate .

Synthetic Utility: The target compound’s boronic acid derivatives (e.g., 3-chloro-5-fluorobenzeneboronic acid) are critical in Suzuki-Miyaura coupling reactions for constructing biaryl systems . Analogues like 3-(3-Chloro-5-methoxyphenyl)propanoic acid demonstrate the flexibility of modifying side chains for tailored pharmacokinetic properties .

Activité Biologique

3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid is an aromatic carboxylic acid derivative notable for its complex molecular structure, which includes both chloro and fluorine substituents on the phenyl ring and a methoxy group on the benzoic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of antimalarial and anticancer properties.

Antimalarial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The structure–activity relationship (SAR) studies show that modifications in the aromatic substituents can enhance potency and selectivity against malaria parasites.

Case Study:

In a study focusing on the antimalarial properties of substituted benzoic acids, it was found that certain derivatives exhibited IC50 values as low as 0.034 µM against chloroquine-sensitive strains of P. falciparum . This suggests that this compound may possess similar or enhanced activity due to its unique substituents.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation, particularly in lung and colon cancer cell lines.

Research Findings:

A recent evaluation demonstrated that derivatives of benzoic acids showed varying degrees of cytotoxicity against human cancer cell lines, with some exhibiting IC50 values significantly lower than standard chemotherapeutics . Specific attention was given to the mechanism of action, which involves inducing apoptosis through caspase activation pathways.

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 6.76 | Caspase activation |

| Compound B | A549 | 193.93 | Apoptosis induction |

| Compound C | HFB4 | >500 | Selective toxicity |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Pathways: Targeting specific enzymes involved in the metabolic pathways of parasites and cancer cells.

- Induction of Apoptosis: Triggering programmed cell death in malignant cells through caspase pathway activation.

- Interference with Cellular Signaling: Modulating signaling pathways that regulate cell growth and survival.

Q & A

Q. What are the key synthetic strategies for 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 3-chloro-5-fluorophenyl group to a pre-functionalized benzoic acid scaffold. For example, halogenated intermediates like 5-methoxy-3-bromobenzoic acid can react with 3-chloro-5-fluorophenylboronic acid under palladium catalysis . Alternatively, electrophilic aromatic substitution or Friedel-Crafts acylation may be used, though steric hindrance from substituents requires optimized Lewis acid catalysts (e.g., AlCl₃ or FeCl₃). Deprotection of methoxy groups (if introduced via methyl ethers) can be achieved using BBr₃ or HBr in acetic acid .

- Key Considerations :

- Use anhydrous conditions for moisture-sensitive steps.

- Monitor reaction progress via TLC or HPLC to avoid over-halogenation.

Q. How do substituents (Cl, F, OMe) influence the compound’s acidity and reactivity in nucleophilic acyl substitutions?

- Methodological Answer : The electron-withdrawing chloro and fluoro groups at the 3-position of the phenyl ring increase the benzoic acid’s acidity by stabilizing the deprotonated form via inductive effects. The methoxy group at the 5-position acts as a weak electron donor, creating a push-pull electronic environment. This enhances reactivity in nucleophilic acyl substitutions (e.g., esterification or amidation) by polarizing the carbonyl group.

- Experimental Validation :

- Measure pKa via potentiometric titration in DMSO/water mixtures .

- Compare reaction rates with derivatives lacking substituents (e.g., 3-phenyl-5-methoxybenzoic acid).

Q. What spectroscopic techniques are critical for structural elucidation, and how are data contradictions resolved?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement . ORTEP-III can visualize thermal ellipsoids and confirm substituent geometry .

- NMR : Assign signals via ¹H-¹³C HSQC/HMBC to distinguish overlapping aromatic protons.

- IR : Confirm carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹.

- Resolution of Contradictions : Combine multiple datasets (e.g., XRD with NOESY for stereochemistry) and validate against computational models (DFT-optimized structures) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s coordination chemistry with metal ions, and what experimental methods validate these predictions?

- Methodological Answer :

- Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to assess binding affinity with transition metals (e.g., Cu²⁺, Fe³⁺). The carboxylic acid and methoxy groups are potential chelation sites.

- Validation :

- Conduct UV-Vis titration to observe metal-ligand charge transfer bands.

- Perform ITC (isothermal titration calorimetry) to measure binding constants (e.g., Kd ≈ 10⁻⁶ M for high-affinity interactions) .

- Case Study : Similar benzoic acid derivatives form stable complexes with Cu²⁺, validated by ESI-MS and EPR spectroscopy .

Q. What strategies address low solubility in aqueous buffers during biological assays, and how does this impact pharmacological studies?

- Methodological Answer :

- Solubility Enhancement :

- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).

- Synthesize prodrugs (e.g., methyl esters) hydrolyzed in vivo.

- Assay Design :

- Pre-test solubility via nephelometry.

- Include vehicle controls to rule out solvent artifacts in cell-based assays.

- Pharmacological Impact : Poor solubility may underestimate IC₅₀ values; use nanoformulations (liposomes) for improved delivery .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity, and what are common pitfalls in interpreting SAR data?

- Methodological Answer :

- SAR Workflow :

Synthesize analogs with modified substituents (e.g., replace Cl with CF₃ or OMe with OH).

Test in vitro activity (e.g., enzyme inhibition, antimicrobial assays).

Perform QSAR modeling to identify critical physicochemical parameters (logP, polar surface area).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.